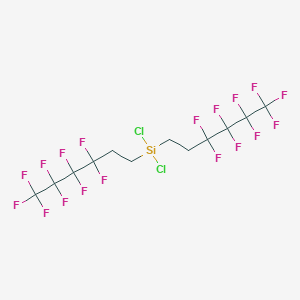
Silano, diclorobis(3,3,4,4,5,5,6,6,6-nonafluorohexil)-
Descripción general
Descripción
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is a specialized organosilicon compound. It is characterized by the presence of two dichlorosilane groups attached to a nonafluorohexyl chain. This compound is notable for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications .
Aplicaciones Científicas De Investigación
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of surfaces to create hydrophobic coatings, which are important in biological assays and diagnostics.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- typically involves the reaction of nonafluorohexyl alcohol with dichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Nonafluorohexyl Alcohol: This is achieved through the fluorination of hexanol.
Reaction with Dichlorosilane: The nonafluorohexyl alcohol is then reacted with dichlorosilane in the presence of a catalyst, such as a platinum-based catalyst, to form the desired product.
Industrial Production Methods
In industrial settings, the production of Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorosilane groups can be substituted with other nucleophiles, such as alcohols or amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of moisture or water, often at room temperature.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Mecanismo De Acción
The mechanism of action of Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- involves its ability to form strong bonds with various substrates. The dichlorosilane groups can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and coating applications. The nonafluorohexyl chain imparts hydrophobicity and chemical resistance to the modified surfaces .
Comparación Con Compuestos Similares
Similar Compounds
- Silane, dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
- Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorobutyl)-
Uniqueness
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is unique due to its longer nonafluorohexyl chain, which provides enhanced hydrophobicity and chemical resistance compared to similar compounds with shorter fluorinated chains. This makes it particularly valuable in applications requiring extreme chemical and thermal stability.
Propiedades
Número CAS |
156323-66-9 |
|---|---|
Fórmula molecular |
C12H8Cl2F18Si |
Peso molecular |
593.15 g/mol |
Nombre IUPAC |
dichloro-bis(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane |
InChI |
InChI=1S/C12H8Cl2F18Si/c13-33(14,11(29,30)9(25,26)5(15,16)1-3-7(19,20)21)12(31,32)10(27,28)6(17,18)2-4-8(22,23)24/h1-4H2 |
Clave InChI |
MIZYXWOLOKZZFU-UHFFFAOYSA-N |
SMILES |
C(C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C(CC(F)(F)F)C(C(C(F)(F)[Si](C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)(F)F)(F)F |
Sinónimos |
BIS(NONAFLUOROHEXYL)DICHLOROSILANE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[1,3-dioxolane-2,8'(5'H)-[2H-2,4a]methanonaphthalene],hexahydro-1',1',5',5'-tetramethyl-, (2'S,4'aS,8'aS)-](/img/structure/B1177049.png)

